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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenol

Cat. No.: B138123 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Building Block in

Pharmaceutical and Chemical Research

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-fluorophenol (CAS No. 147460-41-1), a crucial aryl fluorinated building block in

organic synthesis. The document is intended for researchers, scientists, and professionals in

drug development, offering detailed spectral information, experimental protocols, and a logical

workflow for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

2-Bromo-5-fluorophenol. This information is critical for confirming the structure and purity of

the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following data, sourced from Sigma-Aldrich, provides the characteristic chemical

shifts for the protons and carbon atoms in 2-Bromo-5-fluorophenol.[1]

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-5-fluorophenol
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

Data not available - - Aromatic Protons

Data not available - - Hydroxyl Proton

Note: Specific chemical shift values and coupling constants were not publicly available in the

searched resources. This data is typically available from the supplier, such as Sigma-Aldrich,

upon request or via spectral databases like SpectraBase.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-5-fluorophenol

Chemical Shift (ppm) Assignment

Data not available Aromatic Carbons

Note: Specific chemical shift values were not publicly available in the searched resources. This

data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral

databases like SpectraBase.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-Bromo-5-fluorophenol was obtained using the Attenuated Total Reflectance

(ATR) technique with a Bruker Tensor 27 FT-IR instrument.[1]

Table 3: Key IR Absorption Bands for 2-Bromo-5-fluorophenol
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Wavenumber (cm⁻¹) Intensity Assignment

Data not available - O-H stretch (phenol)

Data not available - C-H stretch (aromatic)

Data not available - C=C stretch (aromatic)

Data not available - C-O stretch (phenol)

Data not available - C-Br stretch

Data not available - C-F stretch

Note: A detailed peak list was not publicly available in the searched resources. The

assignments are based on characteristic infrared absorption frequencies for the functional

groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following major peaks were identified in the mass spectrum of 2-Bromo-5-
fluorophenol.[1]

Table 4: Mass Spectrometry Data for 2-Bromo-5-fluorophenol

m/z Relative Intensity Assignment

192 High
[M+2]⁺ (Molecular ion with

⁸¹Br)

190 High [M]⁺ (Molecular ion with ⁷⁹Br)

111 Moderate [M-Br]⁺

83 Moderate Fragment ion

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard techniques for the analysis of small organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2-Bromo-5-fluorophenol is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ

0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Data Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

The spectral width is set to cover the expected range of chemical shifts for aromatic and

hydroxyl protons.

¹³C NMR Data Acquisition: The carbon NMR spectrum is acquired with proton decoupling to

simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number

of scans are acquired to achieve an adequate signal-to-noise ratio, which is typically longer

than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For the ATR-IR analysis, a small drop of liquid 2-Bromo-5-
fluorophenol is placed directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
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Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated, plotting ion intensity versus m/z.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-Bromo-5-fluorophenol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

2-Bromo-5-fluorophenol Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(EI)

Chemical Shifts &
Coupling Constants

Absorption Bands
(Functional Groups)

Molecular Ion &
Fragmentation Pattern

Structural Confirmation of
2-Bromo-5-fluorophenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b138123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-Bromo-5-fluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b138123?utm_src=pdf-body-img
https://www.benchchem.com/product/b138123?utm_src=pdf-body
https://www.benchchem.com/product/b138123?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorophenol
https://www.benchchem.com/product/b138123#spectroscopic-data-for-2-bromo-5-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b138123#spectroscopic-data-for-2-bromo-5-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b138123#spectroscopic-data-for-2-bromo-5-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b138123#spectroscopic-data-for-2-bromo-5-fluorophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b138123?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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